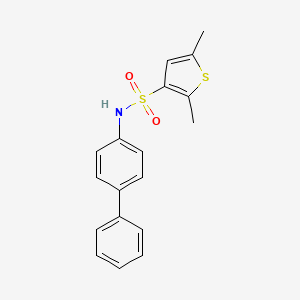
1-(4-isopropylphenyl)-5-oxo-N-(4-pyrimidinylmethyl)-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions including condensation, cyclization, and modification reactions to achieve desired structures. For instance, Vijayakumar et al. (2014) described the synthesis of pyridopyrimidines through condensation and cyclization processes which can be analogous to the synthesis of 1-(4-isopropylphenyl)-5-oxo-N-(4-pyrimidinylmethyl)-3-pyrrolidinecarboxamide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through techniques like X-ray diffraction, revealing their conformation and crystalline characteristics. Banerjee et al. (2002) studied a similar compound's structure through X-ray analysis, providing insights into its conformation and potential interactions (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acylation, alkylation, and transamination, leading to various derivatives with distinct properties. Studies on enamines and their reactions with isocyanates, for example, highlight the versatility of these compounds in chemical synthesis (Tsuge & Inaba, 1973).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for understanding the compound's behavior in different environments. Choi and Jung (2004) reported on polyamides' thermal stability and solubility, which could be relevant for analyzing 1-(4-isopropylphenyl)-5-oxo-N-(4-pyrimidinylmethyl)-3-pyrrolidinecarboxamide's physical properties (Choi & Jung, 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential for comprehensively understanding this compound. The work of Jones et al. (1990) on acylation reactions provides insights into the chemical properties that could be applicable to the compound (Jones, Begley, Peterson, & Sumaria, 1990).
Applications De Recherche Scientifique
Efficient Synthesis and Novel Compounds
One area of application involves the efficient synthesis of novel compounds, such as the creation of pyridopyrimidines and pyrrolidine derivatives. These processes often aim at synthesizing compounds with potential pharmaceutical or material applications, highlighting the chemical versatility and the potential for innovation in drug discovery and materials science (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Polymer Science and Materials Engineering
Another significant area of application is in polymer science and materials engineering, where compounds with similar structures are utilized in the synthesis of new aromatic polyamides and poly(amide-imide)s. These materials are noted for their enhanced thermal stability and excellent solubility, characteristics desirable in high-performance materials used in various industrial applications. The presence of specific substituent groups, such as isopropyl, influences the physical properties of these polymers, including glass transition temperatures and solubility, pointing to the role of precise chemical modifications in tailoring material properties for specific uses (Choi & Jung, 2004).
Advanced Material Modification
Material modification represents another crucial application, with research focusing on the modification of pyridine-carboxamides through radical substitution to generate mono-, di-, and tri-alkylated products. Such modifications can lead to the development of materials with novel properties, useful in a range of applications from pharmaceuticals to materials science. The controlled alteration of molecular structures allows for the exploration of new material functionalities and the enhancement of existing properties (Tada & Yokoi, 1989).
Propriétés
IUPAC Name |
5-oxo-1-(4-propan-2-ylphenyl)-N-(pyrimidin-4-ylmethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13(2)14-3-5-17(6-4-14)23-11-15(9-18(23)24)19(25)21-10-16-7-8-20-12-22-16/h3-8,12-13,15H,9-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLMKUSXUOXNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)
![2-{[(2-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5524765.png)
![2-hydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5524766.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5524784.png)
![N-methyl-4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524791.png)
![1-(4-methylphenyl)-4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2-piperazinone](/img/structure/B5524805.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5524813.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5524818.png)
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,3-benzothiazole](/img/structure/B5524824.png)
![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5524826.png)

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)